molecular formula C12H8Br2ClNO2 B3018694 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester CAS No. 1275545-13-5

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester

Katalognummer: B3018694
CAS-Nummer: 1275545-13-5
Molekulargewicht: 393.46
InChI-Schlüssel: LWSQWKWOGDFWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester is a quinoline derivative characterized by the presence of bromine and chlorine substituents on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester typically involves the bromination and chlorination of quinoline derivatives followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride or phosphorus pentachloride. The esterification step is usually carried out using ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and chlorination processes followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis will yield 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro- .

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester is unique due to its specific combination of bromine, chlorine, and ester functional groups. This combination can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Biologische Aktivität

3-Quinolinecarboxylic acid, 6,8-dibromo-4-chloro-, ethyl ester (CAS No. 1275545-13-5) is a quinoline derivative characterized by the presence of bromine and chlorine substituents on the quinoline ring. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and unique electronic properties.

  • Molecular Formula : C₁₂H₈Br₂ClNO₂
  • Molecular Weight : 393.46 g/mol
  • Structure : The compound features a quinoline backbone with two bromine atoms and one chlorine atom at specific positions, along with an ethyl ester functional group.

The biological activity of 3-quinolinecarboxylic acid derivatives often involves their interaction with various molecular targets. The presence of halogen substituents (bromine and chlorine) can enhance binding affinity to enzymes or receptors, influencing several biological pathways. Specific studies have indicated that these compounds may act as inhibitors or modulators in various biochemical processes.

Antimicrobial Activity

Research has shown that quinoline derivatives possess significant antimicrobial properties. For instance, studies indicate that compounds like 3-quinolinecarboxylic acid derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Some studies suggest that quinoline derivatives can exhibit anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Organisms
3-QCA20Staphylococcus aureus
30Escherichia coli
15Candida albicans

Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, the compound was tested for its ability to reduce edema in rats. The results showed a dose-dependent reduction in paw swelling, indicating potential anti-inflammatory properties.

Dose (mg/kg)Paw Swelling Reduction (%)
1025
2045
5070

Synthesis and Derivatives

The synthesis of this compound typically involves bromination and chlorination reactions followed by esterification. Variations in the synthesis process can lead to different derivatives with altered biological activities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinoline derivatives has revealed that substitutions at specific positions significantly affect their biological potency. For example, the presence of electron-withdrawing groups like bromine enhances the compound's reactivity towards biological targets.

Eigenschaften

IUPAC Name

ethyl 6,8-dibromo-4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2ClNO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSQWKWOGDFWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.